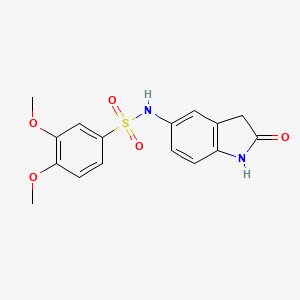

3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-14-6-4-12(9-15(14)23-2)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLFTUHADSAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the indole derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with varied functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibits significant anticancer activity. It has shown effectiveness against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : Induces apoptosis through the intrinsic mitochondrial pathway.

- Panc-1 (Pancreatic Cancer) : Demonstrated antiproliferative effects at low micromolar concentrations.

The compound's structure-activity relationship (SAR) studies suggest that modifications to its structure can enhance its potency against cancer cells.

Antimicrobial and Antiviral Activities

Preliminary studies have indicated that this compound may possess inhibitory effects against certain bacterial strains and viruses. However, specific mechanisms of action are still under investigation.

Case Studies

-

Anticancer Evaluation :

- A study involving various cancer cell lines revealed that this compound induced apoptosis in MCF-7 cells through increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.

-

Enzyme Inhibition :

- The compound was tested as an inhibitor of carbonic anhydrase isoforms II and IX associated with tumor progression. The inhibition constants (KIs) for these isoforms ranged from 2.6 to 598.2 nM, indicating strong affinity for these targets.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, while the sulfonamide moiety can inhibit enzymes like carbonic anhydrase . This dual interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide with key analogs, focusing on structural variations, potency, and pharmacological outcomes.

Kynurenine 3-Monooxygenase (KMO) Inhibitors

Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)thiazol-2-yl]benzenesulfonamide)

- Structure : Shares the 3,4-dimethoxybenzenesulfonamide core but replaces the 2-oxoindolin-5-yl group with a 4-(3-nitrophenyl)thiazol-2-yl moiety.

- Potency : IC₅₀ = 37 nM (in vitro KMO inhibition) .

- In Vivo Efficacy : Oral administration (42 mg/kg) in rats increases hippocampal kynurenic acid (KYNA) levels seven-fold and reduces dyskinesia severity in parkinsonian monkeys when combined with levodopa .

- BBB Permeability : Enhanced log P profile due to sulfonamide and lipophilic thiazole substituents .

4-Amino-N-[4-[2-Fluoro-5-(Trifluoromethyl)Phenyl]-Thiazol-2-yl]Benzenesulfonamide Structure: Features a 4-aminobenzenesulfonamide core with a fluorinated phenyl-thiazole substituent. Potency: IC₅₀ = 19 nM (superior to Ro-61-8048) . In Vivo Activity: ED₅₀ = 3–5 µmol/kg in gerbil brains, demonstrating high BBB penetration .

3,4-Dichlorobenzoyl Alanine

- Structure : A substrate analog lacking sulfonamide groups.

- Potency : Less potent than Ro-61-8048, with higher polar surface area limiting BBB penetration .

Key Structural Insights :

- The 3,4-dimethoxybenzenesulfonamide scaffold is critical for KMO inhibition.

- Thiazole or oxoindoline substituents influence potency and BBB permeability. The 2-oxoindolin-5-yl group in the target compound may enhance binding to hydrophobic enzyme pockets but lacks direct potency data compared to thiazole derivatives .

Sulfonamide Derivatives in Opioid Receptor Modulation

3,4-Dimethoxy-N-(2-Oxoethyl)-N-p-Tolylbenzenesulfonamide

- Structure : Similar core but with an N-p-tolyl and oxoethyl group.

- Function : Identified as a KOR agonist in a high-throughput screen of 80,000 compounds .

- Relevance : Highlights the versatility of 3,4-dimethoxybenzenesulfonamides in targeting neuropharmacological pathways.

N-(2-Oxoindolin-5-yl)Methanesulfonamide Derivatives

Comparative Analysis :

- The target compound’s N-(2-oxoindolin-5-yl) group may confer unique selectivity for KMO over opioid receptors compared to p-tolyl analogs .

Biological Activity

Overview

3,4-Dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features an indole nucleus, which is common in many bioactive molecules. Its potential applications span anticancer, antiviral, and antimicrobial domains, making it a subject of extensive research.

The mechanism of action for this compound involves its interaction with specific molecular targets. The indole nucleus allows for high-affinity binding to various receptors, while the sulfonamide group may inhibit enzymes like carbonic anhydrase (CA), which plays a role in regulating physiological pH and fluid balance. This inhibition can lead to altered cellular processes that are beneficial in therapeutic contexts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against hematologic malignancies at low micromolar concentrations. The compound's structure-activity relationship (SAR) studies suggest that modifications to the indole and sulfonamide moieties can enhance its potency against cancer cells .

Antimicrobial and Antiviral Activities

In addition to its anticancer properties, this compound has been evaluated for antimicrobial and antiviral activities. Preliminary results indicate that it may possess inhibitory effects against certain bacterial strains and viruses, although specific mechanisms remain under investigation.

Case Studies

- Anticancer Evaluation : A study involving various cancer cell lines revealed that this compound induced apoptosis in MCF-7 breast cancer cells through the intrinsic mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

- Enzyme Inhibition : The compound was tested as an inhibitor of carbonic anhydrase isoforms II and IX, which are associated with tumor progression. The KIs for these isoforms ranged from 2.6 to 598.2 nM, indicating a strong affinity for these targets .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notable Mechanism |

|---|---|---|---|

| This compound | C16H16N2O4S | Anticancer, Antimicrobial | Inhibits CA |

| 4-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | C16H16N2O4S | Anticancer | Induces apoptosis |

| 2,4-Dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide | C16H16N2O4S | Antiviral | Enzyme inhibition |

Q & A

Q. What synthetic routes are recommended for preparing 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available precursors. For example:

Sulfonylation : React 3,4-dimethoxybenzenesulfonyl chloride with 5-amino-2-oxoindoline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Validation : Confirm intermediate structures via ¹H/¹³C NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and HPLC (≥95% purity).

- Key Challenges : Side reactions like over-sulfonylation require strict temperature control (0–5°C during sulfonylation).

- Reference : Similar protocols are validated for structurally related sulfonamides .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign methoxy groups (δ 3.8–4.0 ppm), sulfonamide NH (δ 7.5–8.0 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare experimental shifts to computational predictions (e.g., DFT with Gaussian 16).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 403.0924 for C₁₇H₁₇N₂O₅S).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline).

- Reference : Analytical workflows for sulfonamides are detailed in studies using NMR and HPLC .

Advanced Research Questions

Q. What strategies optimize the compound's inhibitory activity against kynurenine 3-hydroxylase (KYN 3-OH)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzenesulfonamide and indolinone moieties. For example:

- Methoxy Positioning : 3,4-Dimethoxy groups enhance solubility and target interaction compared to mono-methoxy analogs .

- Indolinone Substitution : Electron-withdrawing groups (e.g., nitro at position 5) improve binding affinity.

- In Silico Docking : Use AutoDock Vina to predict binding modes with KYN 3-OH (PDB: 3V6W). Prioritize derivatives with hydrogen bonds to Arg231 and π-π stacking with Phe167.

- Reference : SAR studies on thiazole- and thiadiazole-based sulfonamides highlight substituent effects .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what causes discrepancies?

- Methodological Answer :

- In Vitro Assays : Measure metabolic stability using liver microsomes (human/rat) and CYP450 inhibition.

- In Vivo Testing : Administer intraperitoneally (10–50 mg/kg) to assess plasma half-life (t₁/₂) and brain penetration (via LC-MS/MS).

- Key Discrepancies : Poor blood-brain barrier (BBB) penetration due to high polarity (logP < 2). Solutions include:

Prodrug Design : Introduce ester groups for lipophilicity.

Nanocarriers : Use PEGylated liposomes to enhance bioavailability.

- Reference : In vivo data for Ro 61-8048 (a structural analog) show dose-dependent reduction in brain 3-OH-KYN .

Q. What computational tools predict the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- Reactivity : Use Multiwfn for electron localization function (ELF) analysis to identify nucleophilic sites (e.g., sulfonamide sulfur).

- Metabolism : Simulate phase I/II pathways with ADMET Predictor or SwissADME . Key predictions:

- Demethylation : Methoxy groups may undergo CYP3A4-mediated oxidation.

- Sulfonamide Hydrolysis : pH-dependent cleavage in acidic environments.

- Reference : Multiwfn’s wavefunction analysis is validated for sulfonamides .

Contradictions and Resolutions

- Contradiction : Some derivatives show high in vitro potency but poor in vivo efficacy.

- Resolution : Use PAMPA-BBB assays to screen for BBB permeability early in development. Modify substituents to reduce polarity (e.g., replace methoxy with trifluoromethoxy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.